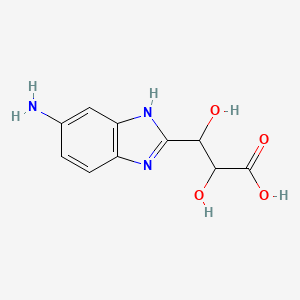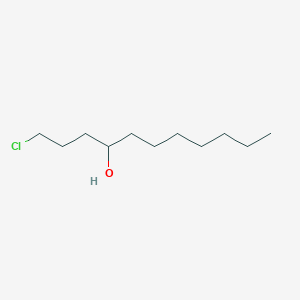![molecular formula C9H18N2O B13898117 (2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol](/img/structure/B13898117.png)
(2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-(3,8-diazabicyclo[321]octan-3-yl)propan-2-ol is a chemical compound with a unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol typically involves the formation of the bicyclic structure followed by the introduction of the propan-2-ol moiety. One common synthetic route involves the cyclization of appropriate precursors under specific conditions to form the bicyclic core, followed by functionalization to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohol derivatives.
Aplicaciones Científicas De Investigación
(2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into certain binding sites, potentially modulating biological pathways. The hydroxyl group may also participate in hydrogen bonding, enhancing its binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)ethanol
- (2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)methanol
Uniqueness
The uniqueness of (2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol lies in its specific bicyclic structure and the presence of the propan-2-ol moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C9H18N2O |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
(2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol |
InChI |
InChI=1S/C9H18N2O/c1-7(12)4-11-5-8-2-3-9(6-11)10-8/h7-10,12H,2-6H2,1H3/t7-,8?,9?/m0/s1 |
Clave InChI |
QODUIPLRMQIEEB-UEJVZZJDSA-N |
SMILES isomérico |
C[C@@H](CN1CC2CCC(C1)N2)O |
SMILES canónico |
CC(CN1CC2CCC(C1)N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


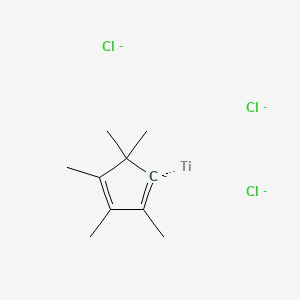
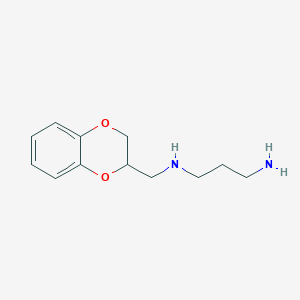
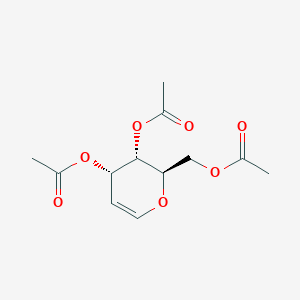
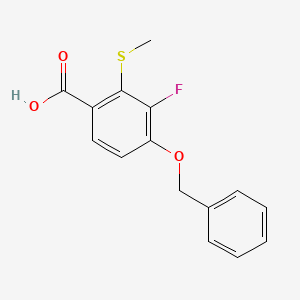



![5-Fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13898083.png)
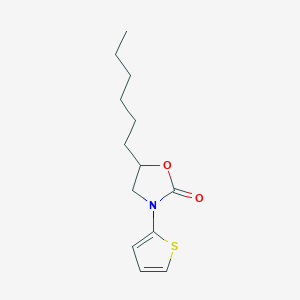
![2-Hydroxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13898097.png)
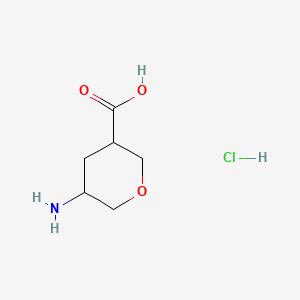
![5-bromo-7H-dibenzo[c,g]carbazole](/img/structure/B13898114.png)
